![molecular formula C43H49NO18 B192672 Wilforine CAS No. 11088-09-8](/img/structure/B192672.png)
Wilforine
Overview
Description
Wilforine is a sesquiterpene pyridine alkaloid found in Tripterygium wilfordii plants . It has been found to significantly inhibit the efflux activity of P-glycoprotein (P-gp) .
Synthesis Analysis
A study on the quantitative analysis, cytotoxicity, and pharmacokinetics of Wilforine in Tripterygium glycosides tablet (TGT) preparation was conducted . The study revealed that the quality of four alkaloids showed significant difference among four manufacturers, and they were abundant component in TGT from three manufacturers of all .
Chemical Reactions Analysis
The inhibitory effect of Wilforine on P-gp efflux and the underlying mechanism were evaluated by assays for calcein-AM uptake, rhodamine123 and doxorubicin efflux, ATPase activity, real-time quantitative RT-PCR, apoptosis, and cell cycle analysis .
Scientific Research Applications
Immunosuppressive Properties
Wilforine belongs to a class of sesquiterpene pyridine alkaloids (SPAs) found in T. wilfordii roots. Although not specifically studied for immunosuppression, the total alkaloids (TA) from T. wilfordii have demonstrated immunomodulatory effects .
Synthetic Capability and Release Ratio
Studies have explored the relationship between wilforine content and its synthetic capability. The increase in wilforine content may be attributed to either strong synthetic capability or decreased intracellular degradation .
Safety And Hazards
properties
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKGJZEUVPPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019937 | |
Record name | Wilforine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wilforine | |
CAS RN |
11088-09-8 | |
Record name | Wilforine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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